molecular formula C15H20N4O2 B2955115 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2199034-90-5

3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2955115
CAS No.: 2199034-90-5
M. Wt: 288.351
InChI Key: HIBLBCMDGZMNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is the NF-κB pathway . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound interacts with its target by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This interaction abrogates the DNA binding ability and transcriptional activity of NF-κB . The compound’s interaction with its target leads to changes in cell cycle distribution and induces apoptosis .

Biochemical Pathways

The affected pathway is the NF-κB signaling pathway . This pathway plays a crucial role in immune responses, inflammation, and cancer. The compound’s interaction with this pathway leads to a decrease in the phosphorylation of IκB and p65, key proteins in the NF-κB pathway . This results in the inhibition of NF-κB’s DNA binding ability and transcriptional activity .

Result of Action

The compound’s action results in an antiproliferative effect in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . Furthermore, it induces the cleavage of PARP and caspase-3 in a time-dependent manner .

Properties

IUPAC Name

2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-3-2-6-16-15(12)20-10-13-4-7-19(8-5-13)9-14-18-17-11-21-14/h2-3,6,11,13H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBLBCMDGZMNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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